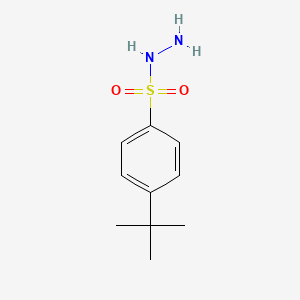

4-Tert-butylbenzenesulfonohydrazide

説明

4-Tert-butylbenzenesulfonohydrazide (CAS: 65604-75-3) is a sulfonohydrazide derivative characterized by a tert-butyl-substituted benzene ring attached to a sulfonohydrazide functional group (-SO₂-NH-NH₂). Its molecular formula is C₁₀H₁₆N₂O₂S, with a molecular weight of 228.31 g/mol and a purity of 95% . This compound is widely utilized in organic synthesis, particularly as a precursor for hydrazone derivatives with applications in medicinal chemistry. For example, it has been used to synthesize quinoline-3-carbaldehyde hydrazones exhibiting cytotoxic activity against cancer cell lines, such as human colorectal adenocarcinoma (HCT-116) and breast carcinoma (MCF-7) cells .

特性

IUPAC Name |

4-tert-butylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)8-4-6-9(7-5-8)15(13,14)12-11/h4-7,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQNBUDJNQNYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylbenzenesulfonohydrazide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-tert-Butylbenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Condensation Reaction

The synthesis of 4-tert-butylbenzenesulfonohydrazide typically involves the condensation of 4-tert-butylbenzenesulfonyl chloride with hydrazine hydrate in a basic medium. This reaction is analogous to the formation of other sulfonohydrazides, where nucleophilic substitution occurs at the sulfonyl chloride group .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazine hydrate (1 eq) | Ethanol/THF | 20–50°C | 2–4 h | 75–85% |

Hydrazone Formation

Sulfonohydrazides like this compound can react with carbonyl compounds (aldehydes/ketones) to form hydrazones via nucleophilic addition. This reaction is critical in organic synthesis, particularly in drug development .

Mechanism

-

Nucleophilic Attack : The hydrazide group () attacks the carbonyl carbon of the aldehyde/ketone.

-

Elimination : Water is removed, forming a hydrazone intermediate .

Example Reaction

(Ar = 4-tert-butylphenyl)

Thermal Decomposition

At elevated temperatures (150–200°C), this compound undergoes thermal decomposition, releasing nitrogen gas and forming a sulfonic acid derivative. This reaction is exothermic and requires controlled conditions .

Reaction

Acid-Base Reactions

The hydrazide group is weakly basic and reacts with strong acids (e.g., HCl) to form protonated derivatives. These intermediates are stable under acidic conditions but decompose in basic environments .

Thermal Stability

Stability Data

| Property | Value |

|---|---|

| Melting Point | 125–130°C |

| Decomposition Temperature | 200–220°C |

Biodegradation

In aquatic environments, this compound may undergo bacterial degradation, similar to other alkylphenol derivatives. For instance, Sphingobium fuliginis strains degrade tert-butylphenols via hydroxylation and meta-cleavage pathways .

Key Metabolites

-

4-Tert-butylbenzenesulfonamide

-

Sulfur dioxide ()

Anticancer Research

Sulfonohydrazides are investigated as precursors for anticancer agents. Derivatives like this compound exhibit tubulin-binding activity, inhibiting microtubule dynamics in cancer cells .

Polymer Stabilization

The sulfonohydrazide group acts as a polymerization inhibitor, similar to 4-tert-butylcatechol (TBC) . This property is useful in rubber and polymer manufacturing.

Toxicity

Recommended Handling

科学的研究の応用

Medicinal Chemistry

4-Tert-butylbenzenesulfonohydrazide is investigated for its potential therapeutic effects, particularly as an anticancer agent. Research has shown that derivatives of benzenesulfonohydrazides exhibit significant cytotoxicity against various cancer cell lines.

- Case Study: Anticancer Activity

Environmental Science

The compound is also explored for its role in environmental applications, particularly in the biodegradation of pollutants. Its ability to interact with various environmental contaminants makes it a candidate for bioremediation studies.

- Case Study: Biodegradation Studies

Biochemical Research

In biochemical research, this compound is studied for its enzyme inhibition properties. It has been shown to inhibit certain enzymes relevant to disease pathways, making it a subject of interest for drug development.

- Case Study: Enzyme Inhibition

- A study focusing on carbonic anhydrase inhibitors found that derivatives of benzenesulfonohydrazides exhibit selective inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The compound demonstrated an IC50 value ranging from 10.93 to 25.06 nM, indicating strong potential for therapeutic applications in cancer treatment .

作用機序

The mechanism of action of 4-Tert-butylbenzenesulfonohydrazide involves its interaction with various molecular targets. The sulfonohydrazide group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. The tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions.

類似化合物との比較

Yield and Stability

- This compound derivatives, such as compound 8g (N′-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide), exhibit moderate synthetic yields (35%) due to steric hindrance from the tert-butyl group and the quinoline-triazole moiety .

- In contrast, 9g (N′-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)quinolin-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide), a benzotriazole analog, shows higher yield (57%) due to improved solubility during purification .

Cytotoxicity

- Compound 8g demonstrated IC₅₀ values of 12.5 µM (HCT-116) and 15.6 µM (MCF-7), attributed to the electron-withdrawing sulfonohydrazide group enhancing DNA intercalation .

- 4-Tert-butylbenzhydrazide derivatives, lacking the sulfonyl group, show reduced cytotoxicity, emphasizing the critical role of the sulfonohydrazide moiety in bioactivity .

Physicochemical Properties

- Solubility: The tert-butyl group in this compound enhances lipophilicity compared to unsubstituted benzenesulfonohydrazides, improving membrane permeability .

- Thermal Stability: Derivatives like 8g exhibit melting points of 142–146°C, higher than non-sulfonated analogs due to stronger intermolecular hydrogen bonding .

Key Research Findings

- Synthetic Versatility: this compound reacts with aldehydes to form hydrazones with planar conformations, facilitating intercalation into DNA .

- Safety Profile : Its precursor, 4-tert-butylbenzenesulfonyl chloride, requires careful handling due to corrosive properties (GHS hazard code: H314) .

- Comparative Limitations: Unlike sulfonamides (e.g., 4-tert-butylbenzenesulfonamide), sulfonohydrazides are less stable under acidic conditions, limiting their use in certain drug formulations .

生物活性

4-Tert-butylbenzenesulfonohydrazide is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonylhydrazones, which are known for their diverse biological activities. The compound features a tert-butyl group attached to a benzene ring, with a sulfonylhydrazine functional group that contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including pancreatic and cervical cancer cells. The results demonstrated that this compound can inhibit cell proliferation effectively.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| DAN-G (Pancreatic) | 15.2 | Moderate |

| SISO (Cervical) | 18.4 | Moderate |

| LCLC-103H (Lung) | 20.1 | Weak |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound displayed moderate effectiveness against pancreatic and cervical cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects is believed to involve multiple pathways:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a critical mechanism for eliminating malignant cells.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it can limit the nutrient supply to tumors .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Pancreatic Cancer : In vitro tests showed that treatment with the compound resulted in a significant reduction in viability of DAN-G cells, with observed morphological changes indicative of apoptosis.

- Cervical Cancer Research : Similar studies on SISO cells revealed that the compound inhibited migration and invasion capabilities, suggesting its role in metastasis prevention.

Additional Biological Activities

Beyond its anticancer properties, preliminary investigations suggest that this compound may also possess:

Q & A

Q. What are the recommended synthetic routes for 4-tert-butylbenzenesulfonohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfonation of 4-tert-butylbenzene followed by hydrazine substitution. Key steps include:

- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under controlled temperature (0–5°C) to avoid over-sulfonation .

- Hydrazine substitution : React the sulfonated intermediate with hydrazine hydrate in ethanol/water (1:1) at 60–70°C for 6–8 hours. Optimize pH (neutral to slightly basic) to minimize side reactions like hydrolysis .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity (verified by HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR : - and -NMR for structural confirmation. Key signals include sulfonamide NH ( 9.8–10.2 ppm) and tert-butyl protons ( 1.3 ppm) .

- IR : Confirm sulfonamide S=O stretches (1320–1350 cm) and N-H bending (1550–1600 cm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps. Predict reactivity sites for nucleophilic/electrophilic attacks .

- Hydrogen Bonding : Simulate intermolecular interactions (e.g., N-H···O=S) to explain crystal packing trends observed in X-ray studies .

- Solvent Effects : Use polarizable continuum models (PCM) to study solvation effects on stability and tautomerism .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Dose-Response Analysis : Conduct IC assays across multiple cell lines (e.g., cancer vs. normal) to validate specificity .

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolism .

- Triangulation : Combine enzyme inhibition data (e.g., COX-2 assays) with molecular docking to confirm mechanistic hypotheses .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Answer:

- Derivatization : Modify the tert-butyl group (e.g., replace with cyclohexyl) or sulfonohydrazide moiety (e.g., substitute with acyl hydrazides) .

- Biological Screening : Test derivatives against enzymatic targets (e.g., carbonic anhydrase) and correlate activity with substituent electronic parameters (Hammett constants) .

- Crystallography : Resolve X-ray structures of enzyme-inhibitor complexes to identify critical binding interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrazine vapors .

- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate hydrazine-containing waste for incineration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。